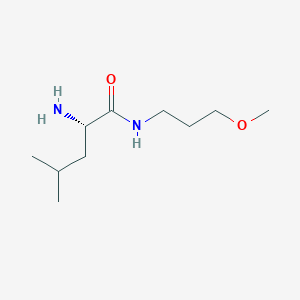

3-Methoxypropyl L-Leucinamide

Description

3-Methoxypropyl L-Leucinamide is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of L-leucine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.

Properties

IUPAC Name |

(2S)-2-amino-N-(3-methoxypropyl)-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-8(2)7-9(11)10(13)12-5-4-6-14-3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMZCZSZMNYBTE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypropyl L-Leucinamide typically involves the reaction of L-leucine with 3-methoxypropylamine under specific conditions. The process may include steps such as protection of functional groups, coupling reactions, and deprotection steps to yield the final product .

Industrial Production Methods: Industrial production methods for 3-Methoxypropyl L-Leucinamide often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypropyl L-Leucinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

3-Methoxypropyl L-Leucinamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biological processes and as a tool for probing biochemical pathways.

Medicine: Research is ongoing to explore its therapeutic potential, including its use in drug development and as a potential treatment for various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methoxypropyl L-Leucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

3-Methoxypropyl N-(benzyloxycarbonyl)-L-Leucinamide: A similar compound with a benzyloxycarbonyl group, used in similar applications.

L-Leucinamide: A simpler derivative of L-leucine, used in various chemical and biological studies.

Uniqueness: 3-Methoxypropyl L-Leucinamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its methoxypropyl group enhances its solubility and reactivity, making it a valuable compound in research and industrial applications .

Biological Activity

3-Methoxypropyl L-Leucinamide (CAS No. 742694-73-1) is a derivative of the essential amino acid L-leucine, known for its role in protein synthesis and metabolism. This compound has attracted attention for its potential therapeutic applications, particularly in drug development and biochemical research.

Chemical Structure and Properties

The IUPAC name for 3-Methoxypropyl L-Leucinamide is (2S)-2-amino-N-(3-methoxypropyl)-4-methylpentanamide. Its molecular structure includes a methoxypropyl group, which enhances its solubility and reactivity compared to simpler derivatives of L-leucine.

| Property | Value |

|---|---|

| Molecular Formula | C10H22N2O2 |

| Molecular Weight | 202.30 g/mol |

| IUPAC Name | (2S)-2-amino-N-(3-methoxypropyl)-4-methylpentanamide |

| CAS Number | 742694-73-1 |

3-Methoxypropyl L-Leucinamide exhibits biological activity through its interaction with various molecular targets. It is believed to modulate enzyme activities and influence biochemical pathways, although specific details regarding its mechanisms remain to be fully elucidated.

Potential Mechanisms:

- Enzyme Binding: The compound may bind to specific enzymes, altering their function.

- Receptor Interaction: It could interact with receptors involved in metabolic processes.

Therapeutic Applications

Research indicates that 3-Methoxypropyl L-Leucinamide may have several therapeutic applications:

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through the modulation of metabolic pathways in cancer cells.

- Anti-inflammatory Effects: There is potential for anti-inflammatory applications, which could be beneficial in treating various inflammatory diseases.

Case Studies and Research Findings

- Anticancer Research:

- Amino Acid Analysis:

- A method developed for rapid amino acid analysis demonstrated the ability to detect and quantify amino acids in biological samples, including those related to L-leucine derivatives. This method's sensitivity could facilitate further research into the biological effects of 3-Methoxypropyl L-Leucinamide .

Comparative Analysis

To understand the uniqueness of 3-Methoxypropyl L-Leucinamide, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| L-Leucinamide | Basic metabolic functions | Simpler structure; less reactive |

| 3-Methoxypropyl N-(benzyloxycarbonyl)-L-Leucinamide | Potentially similar applications | Contains a benzyloxycarbonyl group; different solubility profile |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-Methoxypropyl L-Leucinamide, and how is its purity validated?

- Methodological Answer : Synthesis typically involves amidation or coupling reactions. For example, 3-methoxypropylamine (CH3O(CH2)3NH2) can react with activated L-leucine derivatives (e.g., N-hydroxysuccinimide esters) under controlled pH and temperature. Purity is validated using reversed-phase HPLC with UV detection (210–220 nm) and LC-ESI-MS/MS for molecular weight confirmation. Quantification of residual solvents and byproducts requires gas chromatography (GC) paired with mass spectrometry .

Q. Which analytical techniques are optimal for quantifying 3-Methoxypropyl L-Leucinamide in complex biological matrices?

- Methodological Answer : Derivatization with chiral agents (e.g., Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide) followed by LC-ESI-MS/MS enables enantiomeric separation and quantification. A 20-minute gradient elution using a C18 column and mobile phases (0.1% formic acid in water/acetonitrile) achieves detection limits of ~10 fmol/injection. Internal standards (e.g., isotopically labeled analogs) are critical for matrix effect correction .

Q. What are the primary research applications of 3-Methoxypropyl L-Leucinamide in current scientific studies?

- Methodological Answer : It is used as a chiral derivatizing agent in enantiomer separation (e.g., N-methylaspartate/glutamate) and in polymer-gel dosimeters for radiotherapy. For dosimetry, the compound is copolymerized with acrylamide and bis-acrylamide, and its dose-response is enhanced by adding LiCl (0.5–1.0 mM), which improves radiation-induced polymerization kinetics. Calibration involves irradiating gels at known doses and measuring optical density changes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts in the synthesis of 3-Methoxypropyl L-Leucinamide?

- Methodological Answer : Use design-of-experiment (DoE) approaches to test variables:

- Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.

- Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) reduces racemization.

- Temperature : 0–4°C minimizes thermal degradation.

Post-synthesis, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and validate intermediates with NMR (1H/13C) to track impurities .

Q. What strategies address discrepancies in reported bioactivity data of 3-Methoxypropyl L-Leucinamide across different studies?

- Methodological Answer : Contradictions may arise from:

- Dosage variability : Standardize units (e.g., µM vs. mg/kg) and use pharmacokinetic modeling to correlate in vitro/in vivo doses.

- Model systems : Compare results across cell lines (e.g., HEK293 vs. neuronal cells) and animal models (e.g., rat vs. mouse).

- Batch purity : Implement QC/QA protocols (HPLC ≥98% purity) and report lot-specific data. Meta-analysis tools (e.g., RevMan) can statistically harmonize divergent findings .

Q. How does the incorporation of 3-Methoxypropyl L-Leucinamide into polymer-gel dosimeters enhance radiotherapy dosimetry accuracy?

- Methodological Answer : The compound’s acrylamide group enables radiation-induced polymerization, creating a dose-dependent 3D matrix. Adding LiCl increases gel sensitivity by stabilizing radicals. Calibrate using a linear accelerator (6 MV photons) at 0.5–10 Gy doses. Post-irradiation, analyze gels via MRI (R2 mapping) or optical computed tomography (OCT) to quantify dose distribution. Uncertainty is reduced by normalizing to NIPAM-based reference gels .

Q. What in silico methods predict the interaction of 3-Methoxypropyl L-Leucinamide with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to targets like 5-HT4 receptors or SARS-CoV-2 main protease (Mpro). Parameterize the compound’s force field using the CHARMM36 database. Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Data Analysis and Reporting Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.